1-Fluoruro-2-etilbutano-1-sulfonilo

Descripción general

Descripción

Synthesis Analysis

Sulfonyl fluorides can be synthesized by a process known as fluorosulfonation . This process involves the reaction of aryl iodides with DABSO and Selectfluor to provide aryl sulfonyl fluorides . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .

Molecular Structure Analysis

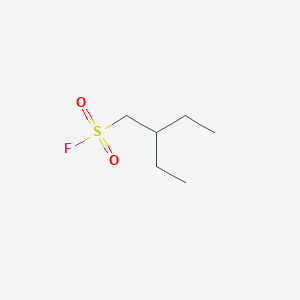

The molecular weight of EBSF is 200.24 g/mol, and its density is 1.25 g/cm3 at 20℃. The chemical structure of EBSF is shown in the source.

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Physical And Chemical Properties Analysis

EBSF is a white to beige powder with a melting point of 77-80℃. It is soluble in acetone, methanol, and ethanol but is insoluble in water.

Aplicaciones Científicas De Investigación

Odontología: Terapéutica con flúor

1-Fluoruro-2-etilbutano-1-sulfonilo: es un compuesto que puede utilizarse en el campo de la odontología, particularmente en la terapéutica con flúor. El anión fluoruro (F-) se ha utilizado durante más de un siglo en diversas estrategias terapéuticas para prevenir la caries dental. La introducción sistémica de flúor a través del agua, la leche y la fluoración de la sal, así como las tabletas que contienen flúor, ha sido una práctica común. Los productos tópicos con flúor, como la pasta dental fluorada, los enjuagues y los barnices, también se utilizan ampliamente. El papel del compuesto en la formación de aducto de metal ion-fluoruro, como el fluoruro de plata (I)-diamina (SDF), se ha reconocido por su alto éxito terapéutico y recientemente se agregó a la lista de medicamentos esenciales de la OMS .

Monitoreo de la calidad del agua

El monitoreo de los niveles de flúor en el agua potable es crucial para prevenir la fluorosis, una condición causada por la ingesta excesiva de flúor. This compound puede ser parte del proceso de detección y cuantificación de flúor en el agua. Garantizar fuentes de agua seguras y proporcionar sensores portátiles y confiables a las comunidades son pasos esenciales para controlar los niveles de flúor. El uso de materiales y tecnologías innovadoras para el desarrollo de dispositivos de medición fáciles de usar y precisos es una aplicación significativa en este campo .

Imágenes celulares

En la investigación biomédica, This compound puede utilizarse en el diseño de sondas para imágenes celulares. Estas sondas pueden identificar con precisión los iones de fluoruro intracelulares y generar imágenes celulares vívidas. Esta aplicación es particularmente útil para visualizar la presencia y distribución de flúor dentro de las células, lo cual puede ser crítico para comprender diversos procesos biológicos y estados de enfermedad .

Mecanismo De Acción

Target of Action

2-Ethylbutane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests that they may have good stability and bioavailability .

Result of Action

The specific molecular and cellular effects of 2-Ethylbutane-1-sulfonyl fluoride would depend on the specific targets it interacts with. Given its ability to modify a range of amino acid residues, it could potentially have diverse effects on protein function and cellular processes .

Action Environment

The action of 2-Ethylbutane-1-sulfonyl fluoride, like other sulfonyl fluorides, is likely influenced by various environmental factors. For instance, the pH of the environment could potentially influence the reactivity of the compound. Furthermore, the presence of other molecules could also impact its action, as sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions .

Safety and Hazards

Direcciones Futuras

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

Análisis Bioquímico

Biochemical Properties

2-Ethylbutane-1-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to form covalent bonds with specific amino acid residues in proteins. This compound interacts primarily with serine, threonine, tyrosine, and lysine residues in enzymes and proteins. The nature of these interactions involves the formation of a stable covalent bond between the sulfonyl fluoride group and the nucleophilic side chains of these amino acids. This reactivity makes 2-Ethylbutane-1-sulfonyl fluoride a valuable tool for studying enzyme mechanisms and for the development of covalent inhibitors .

Cellular Effects

2-Ethylbutane-1-sulfonyl fluoride has been shown to influence various cellular processes. It can inhibit enzymes involved in critical cellular pathways, thereby affecting cell signaling, gene expression, and metabolism. For instance, the inhibition of serine proteases by 2-Ethylbutane-1-sulfonyl fluoride can lead to alterations in cell signaling pathways that depend on proteolytic processing. Additionally, this compound can affect gene expression by modifying the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of 2-Ethylbutane-1-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in target proteins. This binding typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, tyrosine, and lysine, resulting in the formation of a stable sulfonyl-enzyme complex. This covalent modification can block the enzyme’s catalytic activity and alter its interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylbutane-1-sulfonyl fluoride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Studies have shown that the inhibitory effects of 2-Ethylbutane-1-sulfonyl fluoride on enzymes can persist for extended periods, making it a useful tool for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of 2-Ethylbutane-1-sulfonyl fluoride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as oxidative stress, organ damage, and apoptosis. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Ethylbutane-1-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. The compound can be metabolized by phase I and phase II metabolic enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Ethylbutane-1-sulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 2-Ethylbutane-1-sulfonyl fluoride is critical for its effectiveness as an enzyme inhibitor and for its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-Ethylbutane-1-sulfonyl fluoride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on target enzymes. Understanding the subcellular localization of 2-Ethylbutane-1-sulfonyl fluoride is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Propiedades

IUPAC Name |

2-ethylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJMOAHSHSWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295203 | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-07-6 | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)